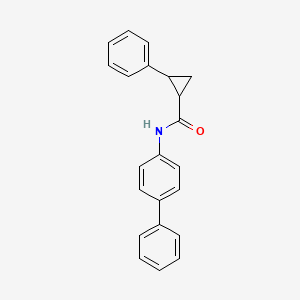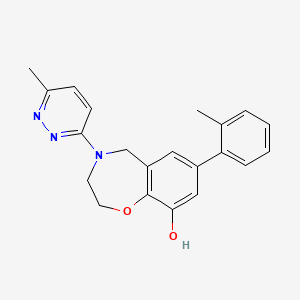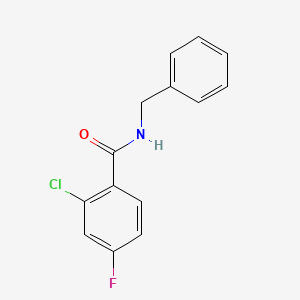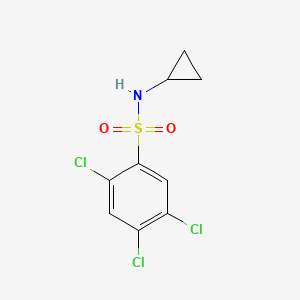
N-4-biphenylyl-2-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-biphenylyl-2-phenylcyclopropanecarboxamide, also known as BPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC is a cyclopropane derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs, BPPC exhibits potent anti-inflammatory and analgesic effects without causing adverse side effects commonly associated with NSAIDs.
Mecanismo De Acción
The exact mechanism of action of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is not fully understood. However, it is believed that N-4-biphenylyl-2-phenylcyclopropanecarboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-4-biphenylyl-2-phenylcyclopropanecarboxamide is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is its potent anti-inflammatory and analgesic effects without causing adverse side effects commonly associated with NSAIDs. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has also been shown to exhibit neuroprotective and anticancer effects, which make it a promising candidate for further research. However, one of the limitations of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the synthesis of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is a multistep process that requires specialized equipment and expertise, which can be a limitation for some research laboratories.
Direcciones Futuras
There are several future directions for research on N-4-biphenylyl-2-phenylcyclopropanecarboxamide. One of the potential applications of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is in the treatment of inflammatory and pain-related disorders such as rheumatoid arthritis and osteoarthritis. Further research is needed to determine the optimal dosage and administration of N-4-biphenylyl-2-phenylcyclopropanecarboxamide for these conditions. Another potential application of N-4-biphenylyl-2-phenylcyclopropanecarboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the mechanism of action of N-4-biphenylyl-2-phenylcyclopropanecarboxamide in these conditions and to determine the optimal dosage and administration of N-4-biphenylyl-2-phenylcyclopropanecarboxamide. Additionally, further research is needed to explore the anticancer effects of N-4-biphenylyl-2-phenylcyclopropanecarboxamide and to determine its potential as a cancer therapeutic agent.
Métodos De Síntesis
The synthesis of N-4-biphenylyl-2-phenylcyclopropanecarboxamide involves a multistep process that starts with the preparation of 2-benzylidene-1,3-cyclohexanedione. This intermediate is then reacted with benzeneboronic acid in the presence of a palladium catalyst to yield 1,1'-biphenyl-4-carboxaldehyde. The final step involves the reaction of 1,1'-biphenyl-4-carboxaldehyde with phenylmagnesium bromide to yield N-4-biphenylyl-2-phenylcyclopropanecarboxamide. The overall yield of the synthesis is about 20%.
Aplicaciones Científicas De Investigación
N-4-biphenylyl-2-phenylcyclopropanecarboxamide has shown promising results in various preclinical studies for its potential therapeutic applications. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-4-biphenylyl-2-phenylcyclopropanecarboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, N-4-biphenylyl-2-phenylcyclopropanecarboxamide has been shown to exhibit anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-phenyl-N-(4-phenylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(21-15-20(21)18-9-5-2-6-10-18)23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14,20-21H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAACUCNCZDUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarboxamide, N-(4-biphenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5404416.png)
![1-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5404422.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)

![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![(2-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5404486.png)

![4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride](/img/structure/B5404501.png)
![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)